Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate
Overview
Description
Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of trifluoroacetic acid. The reaction is carried out in redistilled tetrahydrofuran under nitrogen protection at 30°C for 10 hours. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of glutathione peroxidase 4 (GPX4), which plays a crucial role in maintaining the reactive oxygen species balance in the body . By inhibiting GPX4, the compound can induce ferroptosis, a form of programmed cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives such as:
1-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid: Known for its anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with unique biological targets and exhibit distinct pharmacological activities.
Properties
IUPAC Name |
methyl 2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)17-8-13-11(7-14(17)15(19)20-2)10-5-3-4-6-12(10)16-13/h3-6,14,16H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQZLCIYBPSROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151718 | |
Record name | Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113247-37-3 | |
Record name | Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113247-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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